molecular formula C15H19O4- B12355749 Butanedioic acid, (phenylmethyl)-, 4-(1,1-dimethylethyl) ester, (R)-

Butanedioic acid, (phenylmethyl)-, 4-(1,1-dimethylethyl) ester, (R)-

Cat. No.: B12355749
M. Wt: 263.31 g/mol
InChI Key: TWMRLCPQQCHIBH-GFCCVEGCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-benzyl-4-tert-butoxy-4-oxobutanoic acid is an organic compound with a complex structure that includes a benzyl group, a tert-butoxy group, and a 4-oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-benzyl-4-tert-butoxy-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction, where a tert-butyl alcohol reacts with an appropriate leaving group.

    Formation of the 4-Oxobutanoic Acid Moiety: This can be achieved through a series of oxidation and reduction reactions, starting from a suitable precursor such as a butanoic acid derivative.

Industrial Production Methods

Industrial production methods for ®-2-benzyl-4-tert-butoxy-4-oxobutanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

®-2-benzyl-4-tert-butoxy-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The benzyl and tert-butoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

®-2-benzyl-4-tert-butoxy-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-benzyl-4-tert-butoxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-2-benzyl-4-tert-butoxy-4-oxobutanoic acid: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of ®-2-benzyl-4-tert-butoxy-4-oxobutanoic acid lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H19O4-

Molecular Weight

263.31 g/mol

IUPAC Name

(2R)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate

InChI

InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/p-1/t12-/m1/s1

InChI Key

TWMRLCPQQCHIBH-GFCCVEGCSA-M

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)[O-]

Origin of Product

United States

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